[4-(3-Bromobenzyl)piperazin-1-yl](2-methoxyphenyl)methanone
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Overview
Description
4-(3-BROMOBENZYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a 3-bromobenzyl group and a 2-methoxyphenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(3-BROMOBENZYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can introduce various functional groups such as azides or thiols .
Scientific Research Applications
Chemistry
In chemistry, 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Its piperazine ring is a common motif in many drugs, contributing to its interest in medicinal chemistry .
Medicine
In medicine, derivatives of this compound may exhibit various pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its full therapeutic potential .
Industry
Industrially, 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromobenzyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(2-BROMOBENZYL)PIPERAZINOMETHANONE: Similar in structure but with a fluorophenyl group instead of a methoxyphenyl group.
4-(2-BROMOBENZYL)-1-PIPERAZINYLMETHANONE:
Uniqueness
The uniqueness of 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both bromobenzyl and methoxyphenyl groups provides a distinct chemical profile that can be leveraged in various applications .
Properties
Molecular Formula |
C19H21BrN2O2 |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C19H21BrN2O2/c1-24-18-8-3-2-7-17(18)19(23)22-11-9-21(10-12-22)14-15-5-4-6-16(20)13-15/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
UCBDKIDTSXPFKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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